molecular formula C17H12N2O4S B2993349 N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide CAS No. 922079-09-2

N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide

Numéro de catalogue: B2993349
Numéro CAS: 922079-09-2
Poids moléculaire: 340.35
Clé InChI: QFDMWQCFJXBYFC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-(5-Methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide is a synthetic hybrid heterocyclic compound of significant interest in medicinal chemistry research. Its structure incorporates three distinct pharmacophores: a 5-methoxy-benzofuran moiety, a central 1,3-thiazole ring, and a furan-2-carboxamide group. Both the benzofuran and thiazole scaffolds are extensively documented in scientific literature for their diverse biological profiles. Benzofuran derivatives have been studied for their potential antimicrobial and antibreast cancer activities . Similarly, the 1,3-thiazole nucleus is a privileged structure in drug discovery, found in compounds with a wide range of activities, including antitumor, anti-inflammatory, and antimicrobial properties . The specific molecular architecture of this compound, particularly the fusion of these bioactive rings, makes it a valuable chemical entity for exploring new structure-activity relationships. It serves as a key intermediate for researchers in various fields, including pharmacology and organic chemistry, who are investigating novel bioactive agents. Potential research applications include, but are not limited to, high-throughput screening against therapeutic targets, serving as a precursor in the synthesis of more complex chemical libraries, and studies aimed at understanding the mechanism of action of heterocyclic hybrids. This product is intended for research and development use only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use.

Propriétés

IUPAC Name

N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O4S/c1-21-11-4-5-13-10(7-11)8-15(23-13)12-9-24-17(18-12)19-16(20)14-3-2-6-22-14/h2-9H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFDMWQCFJXBYFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the benzofuran ring through a cyclization reaction of o-hydroxyacetophenones under basic conditions . The thiazole ring can be synthesized via a condensation reaction involving thioamides and α-haloketones . The final step involves coupling the benzofuran and thiazole intermediates with furan-2-carboxylic acid under amide bond-forming conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes using high-yielding reactions, cost-effective reagents, and scalable reaction conditions. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility .

Mécanisme D'action

The mechanism of action of N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s benzofuran and thiazole rings allow it to bind to various enzymes and receptors, modulating their activity . This can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzofuran/Thiazole Moieties

Compound 34 ():
  • Structure : N-(3-Hydroxy-4-(4-(2-methoxy-phenyl)piperazin-1-yl)butyl)-5-iodobenzofuran-2-carboxamide.
  • Key Differences : Replaces the methoxy group with a 5-iodo substitution on benzofuran and introduces a piperazine side chain.
  • Melting point: 239–240°C (HCl salt), higher than non-halogenated analogs due to stronger intermolecular forces .
Compound 6a ():
  • Structure : N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide.
  • Key Differences : Features a 4-hydroxy-3-methoxyphenyl group on the thiazole and a simpler acetamide substituent.
  • Impact: The phenolic –OH group increases hydrophilicity, reducing bioavailability compared to the target compound. Demonstrates non-selective COX-1/COX-2 inhibition (IC₅₀ ~9–11 mM), highlighting the role of substituent polarity in enzyme selectivity .
N-(4-Methyl-1,3-Thiazol-2-yl)-5-(3-Nitrophenyl)Furan-2-Carboxamide ():
  • Key Differences : Incorporates a nitro group on the phenyl ring and a methyl group on the thiazole.
  • No biological data reported, but nitro groups are often associated with antimicrobial activity .

Carboxamide Group Modifications

N-{[4-(3-Bromo-4-Methoxyphenyl)-1,3-Thiazol-2-yl]Carbamothioyl}Furan-2-Carboxamide ():
  • Key Differences : Replaces the carboxamide with a thiourea linkage (–NH–C(=S)–NH–).
  • Impact : Thiourea derivatives often exhibit stronger hydrogen-bonding capabilities and metal chelation properties, which could enhance binding to enzymes or receptors. However, this modification may reduce metabolic stability compared to carboxamides .
N-[5-Methyl-1,3-Thiazol-2-yl][1,1'-Biphenyl]-4-Carboxamide ():
  • Key Differences : Substitutes the benzofuran with a biphenyl system and adds a methyl group on the thiazole.
  • Molecular weight: 334.4 g/mol (C₁₈H₁₅N₃OS), slightly lower than the target compound .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound C₁₇H₁₃N₃O₄S 355.4 Not reported 5-Methoxybenzofuran, furan carboxamide
Compound 34 () C₂₂H₂₂IN₃O₃S 543.4 239–240 5-Iodobenzofuran, piperazine side chain
Compound 6a () C₁₂H₁₃N₃O₃ 263.3 Not reported 4-Hydroxy-3-methoxyphenyl, acetamide
N-(4-Methyl-1,3-thiazol-2-yl)-5-(3-nitrophenyl)furan-2-carboxamide () C₁₅H₁₂N₄O₃S 344.3 Not reported 3-Nitrophenyl, methyl-thiazole

Activité Biologique

N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

The molecular formula of N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide is C16H14N2O3SC_{16}H_{14}N_2O_3S with a molecular weight of approximately 318.36 g/mol. The compound features a complex structure that includes a benzofuran moiety and a thiazole ring, which are known for their biological relevance.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Bacterial Strain MIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Enterococcus faecalis8.33
Escherichia coli13.40
Pseudomonas aeruginosa11.29
Salmonella typhi16.69

These results suggest that N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide exhibits broad-spectrum antibacterial activity, particularly against Gram-positive bacteria .

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity with MIC values as follows:

Fungal Strain MIC (µM)
Candida albicans16.69
Fusarium oxysporum56.74

The antifungal properties further enhance its potential as a therapeutic agent in treating infections caused by resistant strains .

The mechanisms underlying the biological activity of N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide are believed to involve the disruption of microbial cell wall synthesis and interference with metabolic pathways essential for microbial survival. The presence of reactive oxygen species (ROS) generation may also contribute to its antimicrobial effects by inducing oxidative stress within microbial cells .

Structure–Activity Relationship (SAR) Studies

SAR studies have revealed that modifications to the benzofuran and thiazole components can significantly influence biological activity. For instance, the introduction of electron-donating or electron-withdrawing groups on these rings has been associated with enhanced antimicrobial potency. Compounds with hydroxyl or nitro substitutions have demonstrated improved selectivity against specific bacterial strains .

Clinical Implications

Given its promising bioactivity, N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide is being investigated for potential applications in treating infections caused by multi-drug resistant pathogens. Its ability to target both bacterial and fungal pathogens positions it as a candidate for further development in clinical settings.

Q & A

Basic: What synthetic methodologies are reported for this compound, and how can reaction yields be optimized?

Answer:
The synthesis typically involves coupling a benzofuran-thiazole intermediate with a furan-carboxamide moiety. For example, in analogous compounds, EDC·HCl and DMAP are used as coupling agents under inert conditions (e.g., argon) in chloroform, with reactions running for 48–72 hours . Low yields (e.g., 18% in one case ) may result from incomplete activation of the carboxyl group; adding 4-DMAP as a catalyst and optimizing stoichiometry (e.g., 1:1.2 molar ratio of amine to carboxylic acid) can improve efficiency. Purification via column chromatography with gradients of toluene/EtOAc + 2% AcOH or hexane/acetone + 2% NEt3 is recommended .

Basic: What spectroscopic and analytical techniques are used for structural characterization?

Answer:

  • 1H/13C NMR : Key peaks include aromatic protons (δ 6.5–8.5 ppm) and methoxy groups (δ ~3.8 ppm). Coupling constants (e.g., J = 5.6–7.2 Hz) confirm substituent positions .
  • Mass Spectrometry : ESI-MS and HR-MS validate molecular weight (e.g., observed 258.08671 vs. calculated 258.08732 ).
  • Chromatography : TLC (Rf ~0.6 in toluene/EtOAc + AcOH) monitors reaction progress .

Advanced: How can X-ray crystallography resolve ambiguities in molecular conformation?

Answer:
Crystallographic refinement using SHELXL (via SHELX suite) is standard for small molecules. Challenges include low crystal quality due to flexible substituents (e.g., methoxy or thiazole groups). To address this:

  • Optimize crystallization solvents (e.g., CHCl3/EtOH mixtures ).
  • Use high-resolution data (≤1.0 Å) and twin refinement for distorted crystals .
  • Compare experimental bond lengths/angles with DFT-calculated values to validate geometry .

Advanced: How do structural modifications (e.g., halogen substitution) impact biological activity?

Answer:
Structure-Activity Relationship (SAR) studies on analogous compounds reveal:

  • Halogenation : 5-Iodo or 4-chloro substituents enhance cytotoxicity (e.g., IC50 < 10 µM in cancer cells) by improving target binding .
  • Methoxy Groups : 5-Methoxy on benzofuran increases metabolic stability but may reduce solubility .
  • Thiazole vs. Oxazole : Thiazole derivatives show superior kinase inhibition (e.g., Hec1/Nek2 pathway ).

Advanced: How to address contradictions in reported biological data (e.g., cytotoxicity vs. cytostatic effects)?

Answer:
Discrepancies may arise from assay conditions. For example:

  • Compound 5f () exhibited cytostatic effects at low doses (1–5 µM) but cytotoxicity at higher concentrations (>10 µM).
  • Use dose-response curves and multiple cell lines (e.g., MCF-7 vs. HepG2) to differentiate mechanisms .
  • Validate target engagement via Western blotting (e.g., Nek2 phosphorylation ).

Methodological: What in vitro assays are suitable for evaluating anticancer potential?

Answer:

  • MTT/Proliferation Assays : Test viability across 48–72 hours .
  • Cell Cycle Analysis : Flow cytometry to identify G1/S or G2/M arrest .
  • Apoptosis Markers : Caspase-3/7 activation via fluorogenic substrates .
  • Migration/Invasion : Transwell assays with Matrigel for metastatic potential .

Methodological: How to improve solubility for in vivo studies?

Answer:

  • Salt Formation : Hydrochloride salts (e.g., INH1 hydrochloride ) enhance aqueous solubility.
  • Co-Solvents : Use DMSO:PEG400 (1:4) for i.p. administration .
  • Nanoformulation : Encapsulate in PLGA nanoparticles to improve bioavailability .

Data Analysis: How to interpret conflicting NMR coupling constants in similar derivatives?

Answer:

  • Diastereotopic Protons : For thiazole-adjacent CH2 groups, splitting (e.g., δ 2.48–2.66 ppm, J = 7.2 Hz ) may indicate restricted rotation.
  • ROESY Experiments : Detect through-space interactions to confirm substituent orientation .
  • DFT Calculations : Compare experimental vs. computed coupling constants to resolve ambiguities .

Experimental Design: What controls are critical in stability studies under varying pH/temperature?

Answer:

  • pH Stability : Incubate compound in buffers (pH 1–9) at 37°C for 24h; monitor degradation via HPLC .
  • Thermal Stability : Heat to 60°C for 48h under nitrogen; assess by TLC and MS .
  • Light Sensitivity : Expose to UV (254 nm) for 72h; check for photodegradation products .

Advanced: How to design a computational workflow for binding mode prediction?

Answer:

  • Docking : Use AutoDock Vina with crystal structures (e.g., Hec1/Nek2 complex, PDB: 2J9T ).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability.
  • Free Energy Calculations : MM-PBSA/GBSA to rank derivatives by predicted ΔG .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.